4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidinyl group at the 6-position The piperidinyl group is further substituted with a 2-methoxyethyl group
Mechanism of Action
Mode of Action
The exact mode of action of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and enzymatic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with 2-methoxyethyl chloride under basic conditions.
Substitution Reaction: The piperidinyl intermediate is then reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidinyl group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or methanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: N-oxides or secondary amines.
Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibitors or receptor ligands due to its structural similarity to biologically active molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar pyrimidine structure with different substituents.
4-Chloro-6-(4-methyl-1-piperazinyl)pyrimidine: Similar structure with a piperazinyl group instead of a piperidinyl group.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with two chloro substituents.
Uniqueness
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is unique due to the presence of both a piperidinyl group and a 2-methoxyethyl group, which can impart specific biological and chemical properties. This combination of substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROYDOACASSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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